ethyl 2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1-benzofuran-3-carboxylate
Overview
Description
Ethyl 2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C21H18N2O6 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.11648630 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Pathways and Derivative Formation
The scientific research applications of ethyl 2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1-benzofuran-3-carboxylate primarily involve its synthetic pathways and the formation of various derivatives. One study describes the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines to produce 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides and N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). This reaction indicates the compound's potential as a precursor in synthesizing various organic molecules with potential biological activities.
Novel Compound Synthesis
Another aspect of the compound's application is in the attempted synthesis of ethyl 3,4‐dihydro‐2H‐1,4‐benzoxazine‐3‐carboxylate and its derivatives, where it was used to explore new synthetic routes to benzoxazine derivatives (Mayer et al., 2001). These compounds are of interest for their potential pharmacological properties, showcasing the compound's role in the development of new therapeutic agents.
Chemical Reactions and Mechanisms
The compound's involvement in chemical reactions and understanding mechanisms was highlighted in a study on the hydrolysis of products obtained from reactions of diethyl acetylenedicarboxylate with amines. This research provides insights into the hydrolysis mechanisms of similar complex organic molecules (Iwanami et al., 1964).
Properties
IUPAC Name |
ethyl 2-[[2-(3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]-1-benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-2-27-21(26)19-13-7-3-5-9-15(13)29-20(19)22-17(24)11-23-14-8-4-6-10-16(14)28-12-18(23)25/h3-10H,2,11-12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTJVJLUWIEDRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C21)NC(=O)CN3C(=O)COC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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